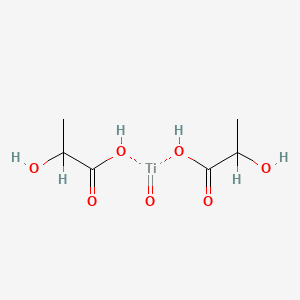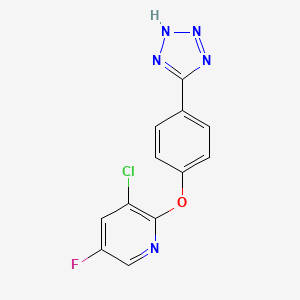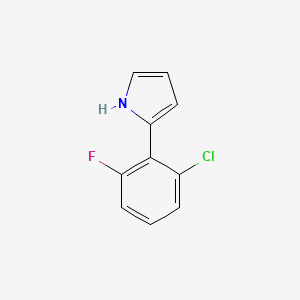
(1S,2R)-2-anilino-1,2-diphenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-anilino-1,2-diphenylethanol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable molecule for various applications in scientific research and industry. The compound consists of an aniline group attached to a diphenylethanol backbone, with specific stereochemistry at the 1 and 2 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-anilino-1,2-diphenylethanol typically involves the reaction of aniline with a suitable precursor, such as a diphenylethanol derivative. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. For example, the reaction of aniline with (1S,2R)-2-phenylcyclohexanol under specific conditions can yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality.
化学反応の分析
Types of Reactions
(1S,2R)-2-anilino-1,2-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives.
科学的研究の応用
(1S,2R)-2-anilino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of (1S,2R)-2-anilino-1,2-diphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid
- (1S,2R)-2-fluorocyclopropylmethanol
Uniqueness
(1S,2R)-2-anilino-1,2-diphenylethanol is unique due to its specific stereochemistry and the presence of both an aniline group and a diphenylethanol backbone. This combination of structural features makes it a versatile compound with diverse applications in various fields of research and industry .
特性
分子式 |
C20H19NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
(1S,2R)-2-anilino-1,2-diphenylethanol |
InChI |
InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H/t19-,20+/m1/s1 |
InChIキー |
YSXHSIGXGNGIRZ-UXHICEINSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)



![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

